3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to the fluoroquinolone class, characterized by a 1,4-dihydroquinolin-4-one core with strategic substitutions enhancing antibacterial activity. Key structural features include:
- Position 1: A propyl group, influencing lipophilicity and membrane penetration.
- Position 6: A fluorine atom, common in fluoroquinolones for DNA gyrase/topoisomerase IV inhibition.
- Position 7: A 4-ethylpiperazinyl group, critical for broadening antimicrobial spectrum and improving solubility.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O3S/c1-3-8-29-16-23(33(31,32)18-7-5-6-17(25)13-18)24(30)19-14-20(26)22(15-21(19)29)28-11-9-27(4-2)10-12-28/h5-7,13-16H,3-4,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVVFCAGKHGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the various substituents through nucleophilic substitution, sulfonylation, and alkylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
The compound 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one (CAS Number: 892758-17-7) is a member of the dihydroquinoline family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to this dihydroquinoline derivative exhibit antimicrobial properties. The sulfonyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial membranes. Studies have shown that derivatives can inhibit the growth of various pathogens, including mycobacteria, which are responsible for diseases like tuberculosis .
Anticancer Properties
Dihydroquinoline derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Preliminary studies suggest that this specific compound may interact with cellular pathways involved in tumor growth, although detailed studies are yet to confirm its efficacy against specific cancer types.
Neurological Applications
The piperazine ring in this compound is associated with neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems. This compound's unique structure may provide a novel approach to developing new treatments for such conditions.
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neurological Effects |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further research findings.
Case Study 1: Antimycobacterial Activity
A study published in 2009 highlighted the effectiveness of similar compounds against mycobacterial infections. The research focused on the inhibition of Mycobacterium tuberculosis growth, demonstrating that modifications to the quinoline structure can significantly enhance activity against resistant strains .
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Their Implications
Table 1: Substituent Comparison
Key Observations:
- R1 Substituents: Propyl (target) vs. cyclopropyl (): Cyclopropyl groups are associated with enhanced Gram-positive activity due to optimized steric effects, whereas propyl may improve lipophilicity for better tissue penetration .
- R7 Substituents: 4-Ethylpiperazinyl (target) balances solubility (via protonatable nitrogen) and lipophilicity (ethyl group), likely broadening antimicrobial coverage compared to diethylamino (), which lacks a ring structure and may reduce target affinity . Piperazino-carbopiperazino (): Extended piperazine derivatives with benzoyl/sulfonyl groups may alter pharmacokinetics, though synthetic complexity increases .
- Sulfonyl/Carboxyl Groups: The 3-chlorobenzenesulfonyl group in the target and compounds introduces electron-withdrawing effects, stabilizing interactions with bacterial gyrase. Non-halogenated analogs (e.g., benzenesulfonyl in ) may exhibit reduced potency .
Table 2: Inferred Property Comparison
Key Findings:
- Cyclopropyl (lower logP) improves solubility, critical for systemic bioavailability .
- Antimicrobial Activity: The target’s 4-ethylpiperazinyl group may enhance Gram-negative coverage compared to diethylamino (). Cyclopropyl analogs () prioritize Gram-positive pathogens due to optimized steric interactions .
Biological Activity
3-(3-Chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the quinoline family. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that the compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity. This is particularly relevant in the context of certain diseases where enzyme inhibition is a therapeutic target.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria.
- Anticancer Activity : Some studies have indicated that quinoline derivatives can induce apoptosis in cancer cells. The presence of the piperazine moiety may enhance this effect by improving cellular uptake and selectivity towards cancerous tissues.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers evaluated the antimicrobial effects of the compound against various bacterial strains. The results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of the compound in vitro against different cancer cell lines. The study found that at concentrations of 5–10 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and piperazine substitution. Key parameters include temperature control (to avoid side reactions at the sulfonyl group), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and stoichiometric ratios of intermediates (e.g., 3-chlorobenzenesulfonyl chloride). Optimization strategies include monitoring reaction progress via TLC or HPLC and purifying intermediates via column chromatography .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular geometry, particularly useful for confirming the sulfonyl group orientation and piperazine ring conformation. Requires high-purity single crystals grown via slow evaporation in solvents like methanol/water mixtures .
- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR clarifies proton environments (e.g., ethylpiperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., desfluoro byproducts) .
Q. How can solubility and stability be experimentally determined under physiological conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in PBS (pH 7.4) with quantification via UV-Vis spectroscopy (λmax ~300 nm for quinolones). Partition coefficients (logP) are calculated using octanol/water systems .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Acidic/basic conditions may hydrolyze the sulfonyl group, requiring pH-adjusted buffers for testing .
Advanced Research Questions
Q. How to design experiments to evaluate enzyme inhibition or receptor binding?
- Methodological Answer :
- Target selection : Prioritize enzymes with structural homology to known quinolone targets (e.g., DNA gyrase). Use molecular docking (AutoDock Vina) to predict binding affinity to the sulfonyl/piperazine motifs.
- Assay design : For kinetic studies, use fluorescence-based assays (e.g., ATPase activity inhibition) with IC determination via dose-response curves. Include positive controls (e.g., ciprofloxacin for gyrase) .
Q. What computational approaches predict pharmacokinetic properties like bioavailability or metabolite formation?
- Methodological Answer :
- ADME prediction : Use SwissADME to estimate parameters like BBB permeability (critical for CNS-targeted studies). The ethylpiperazine group may enhance solubility but reduce membrane penetration.
- Metabolite identification : Perform in silico metabolism simulations (e.g., CYP450-mediated oxidation of the propyl chain) using Schrödinger’s BioLuminate. Validate with in vitro microsomal assays .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Source analysis : Compare experimental variables (e.g., cell lines, assay protocols). For example, discrepancies in IC values may arise from differences in ATP concentration in kinase assays.
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What experimental frameworks assess environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Degradation pathways : Use OECD 308 guidelines to study hydrolysis/photolysis in water-sediment systems. Monitor byproducts (e.g., free piperazine) via LC-MS/MS.
- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays. The fluorinated aromatic ring may persist in aquatic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
